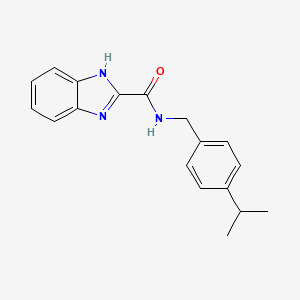

![molecular formula C23H31N3O2 B5558486 3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide](/img/structure/B5558486.png)

3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide is a compound related to the quinazoline family. Quinazolines are heterocyclic compounds that have been studied for various applications in medicinal chemistry due to their diverse biological activities.

Synthesis Analysis

The synthesis of compounds related to this chemical often involves reactions of anthranilamides with isocyanates or other reagents. For instance, the synthesis of 2,3-dihydro-5H-oxazolo[2,3-b]quinazolin-5-one, a similar compound, was achieved from anthranilamide and 2-chloroethyl isocyanate either by reflux in methanol or stirring at room temperature in acetonitrile, leading to intermediate compounds which were subsequently cyclized (Chern et al., 1988).

Molecular Structure Analysis

The molecular structure of quinazoline derivatives can be complex, often involving multi-step reactions and formation of intermediate products. The structure often includes a quinazoline ring attached to various substituents which define the properties and reactivity of the compound.

Chemical Reactions and Properties

Quinazoline derivatives can undergo various chemical reactions, leading to a range of products. For example, the reaction of 2-(methylamino) benzamide with levulinic acid can lead to tetrahydropyrrolo[2,1-b]quinazoline-1,9-diones (Yamato & Takeuchi, 1982). These reactions are typically influenced by the substituents on the quinazoline ring.

Applications De Recherche Scientifique

Synthesis and Derivatization

The synthesis of quinazolinone derivatives involves various reactions and modifications to explore their biological activities. Ozaki et al. (1983) described derivatizations of 2-ethoxycarbonylalkyl-1-substituted-4(1H)-quinazolinones, leading to compounds with potential biological activities (Ozaki, Yamada, & Oine, 1983). Similarly, El-hashash et al. (2016) developed a method for synthesizing novel compounds from 6-iodo-2-isopropyl-4H-3,1-benzoxazin-4-one as a building block, expanding the library of heterocyclic compounds of biological importance (El-hashash, El-Naggar, El‐Bordany, Marzouk, & Nawar, 2016).

Anticancer Activity

The exploration of anticancer activities of quinazolinone and benzamide derivatives is a significant area of research. El-hashash et al. (2018) synthesized a series of these derivatives, evaluating their anti-proliferative activity against cancer cell lines, with some compounds showing potent activity comparable to doxorubicin (El-hashash, Salem, & Ali Mohamed Al-Mabrook, 2018).

Antimicrobial and Anti-inflammatory Activities

The antimicrobial and anti-inflammatory activities of benzoxazinone and quinazolinone derivatives have also been studied. El-hashash et al. (2016) reported on the synthesis and evaluation of these compounds, revealing significant activities comparable to standard drugs (El-hashash, Azab, Abd El-Aziz Faty, & Amr, 2016).

Herbicidal Evaluation

Research into the herbicidal potential of quinazolin-4-one derivatives has shown that these compounds exhibit high levels of phytotoxicity against certain plant species. Aibibuli et al. (2012) discussed the synthesis and herbicidal evaluation of 4H-3,1-benzoxazin-4-ones and 3H-quinazolin-4-ones, identifying them as potential plant hormone inhibitors (Aibibuli, Wang, Tu, Huang, & Zhang, 2012).

Propriétés

IUPAC Name |

3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31N3O2/c1-16-19-9-4-5-10-20(19)26-21(25-16)12-14-24-22(27)18-8-6-7-17(15-18)11-13-23(2,3)28/h6-8,15,28H,4-5,9-14H2,1-3H3,(H,24,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WWCLQFWODCEWLH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2CCCCC2=NC(=N1)CCNC(=O)C3=CC=CC(=C3)CCC(C)(C)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31N3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(3-hydroxy-3-methylbutyl)-N-[2-(4-methyl-5,6,7,8-tetrahydro-2-quinazolinyl)ethyl]benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2,4-dimethyl-3-phenyl-9,10-dihydrocyclopenta[c]furo[2,3-f]chromen-7(8H)-one](/img/structure/B5558410.png)

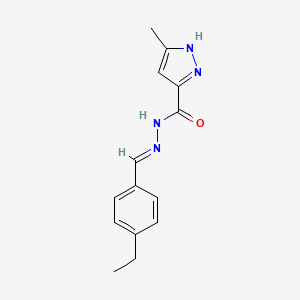

![(3S*,4R*)-1-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-4-pyridin-4-ylpyrrolidine-3-carboxylic acid](/img/structure/B5558415.png)

![N-[(1-isopropyl-3,5-dimethyl-1H-pyrazol-4-yl)methyl]-N-methylchromane-3-carboxamide](/img/structure/B5558417.png)

![3-[3-acetyl-2-(2-fluorophenyl)-4-hydroxy-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoic acid](/img/structure/B5558422.png)

![3-(2-methylphenyl)-1-[(3,5,7-trimethyl-1H-indol-2-yl)carbonyl]-3-pyrrolidinol](/img/structure/B5558431.png)

![3-(2-methylphenyl)-1-(2,3,5-trimethylpyrazolo[1,5-a]pyrimidin-7-yl)pyrrolidin-3-ol](/img/structure/B5558445.png)

![2-[(7-cyano-4-hydroxy-2-oxo-1,2-dihydrothieno[3,2-d]pyrimidin-6-yl)thio]-N-(2,5-difluorophenyl)acetamide](/img/structure/B5558449.png)

![4-(2-methyl-1H-imidazol-1-yl)-6-[4-(4-phenylbutanoyl)-1-piperazinyl]pyrimidine](/img/structure/B5558456.png)

![4-{[2-(methylthio)phenyl]amino}-4-oxo-2-butenoic acid](/img/structure/B5558465.png)

![(3S*,4S*)-4-(dimethylamino)-1-{[3-(piperidin-1-ylcarbonyl)phenyl]sulfonyl}pyrrolidin-3-ol](/img/structure/B5558473.png)

![methyl {[2-nitro-4-(1-piperidinylcarbonyl)phenyl]thio}acetate](/img/structure/B5558476.png)

![2-(2-methylphenyl)-5-(2-thienyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5558478.png)